Hexyl octyl phthalate
Overview
Description
Hexyl octyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, like other phthalates, is used to enhance the properties of polymeric materials, making them more malleable and flexible .
Mechanism of Action
Target of Action
Hexyl octyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . It can easily bind to transport proteins such as CBG and trigger cortisol levels disruption .
Biochemical Pathways
This compound affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It is metabolized through β-oxidation pathway . During the biodegradation of DOP by bacterial consortium, six intermediates were formed, namely this compound, di-hexyl phthalate, butyl octyl phthalate, butyl hexyl phthalate, di-butyl phthalate, and mono-butyl phthalate .
Pharmacokinetics
Phthalates in general are known to have a wide distribution in the body due to their lipophilic nature . They can be metabolized and excreted in urine and feces
Result of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can induce neurological disorders and are associated with adverse reproductive outcomes in women and men, type II diabetes and insulin resistance, overweight/obesity, allergy, and asthma .
Action Environment
Phthalates, including this compound, are pervasive environmental contaminants due to their widespread applications . They can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Hexyl octyl phthalate interacts with various biomolecules in biochemical reactions. It has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of this compound have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, phthalates are known to disrupt the endocrine system, which can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .
Molecular Mechanism
The mechanism of action of this compound involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, phthalates are lipid-soluble, enabling easy storage in adipose tissue for long periods . This suggests that the dosage of this compound can influence its storage and effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of this compound involves the formation of several intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been observed that phthalates contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Preparation Methods
Hexyl octyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol and octanol. The reaction typically involves an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with hexanol and octanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction engineering techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Hexyl octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (hexanol and octanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are phthalic acid and the corresponding alcohols .
Scientific Research Applications
Hexyl octyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental effects.
Industry: Widely used in the production of flexible PVC products, adhesives, coatings, and sealants
Comparison with Similar Compounds
Hexyl octyl phthalate is similar to other phthalates such as bis(2-ethylhexyl) phthalate, di-n-octyl phthalate, and di-isodecyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific combination of hexyl and octyl ester groups, which can influence its physical and chemical properties, such as solubility and plasticizing efficiency .
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Di-n-octyl phthalate
- Di-isodecyl phthalate
This compound’s unique ester groups make it a valuable compound in applications requiring specific plasticizing properties .
Properties
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-62-1 | |
Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl octyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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